Relamorelin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

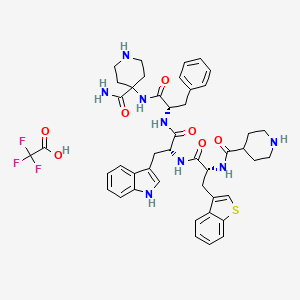

IUPAC Name |

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEWFQMJVBJGEJ-GTKQDQPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H51F3N8O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Core Mechanism of Action of Relamorelin TFA on GHSR

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3][4] Developed for its prokinetic properties, Relamorelin has been investigated for the treatment of gastrointestinal motility disorders, most notably diabetic gastroparesis and chronic constipation.[2][5][6] Unlike native ghrelin, Relamorelin exhibits enhanced plasma stability and a more potent effect on gastrointestinal motility.[2][7] This guide provides a detailed examination of Relamorelin's mechanism of action at the molecular level, focusing on its interaction with the GHSR and the subsequent intracellular signaling cascades.

Core Mechanism of Action: GHSR Activation

The primary mechanism of action of Relamorelin is its binding to and activation of the GHSR, a G protein-coupled receptor (GPCR).[6][8] Relamorelin demonstrates a higher affinity and potency for the GHSR compared to the endogenous ligand, ghrelin.[5][7] Upon binding, Relamorelin induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that mediate its physiological effects, including the stimulation of gastric motility and the secretion of growth hormone.[1][6]

Downstream Signaling Pathways

The GHSR is known for its complex signaling profile, coupling to multiple G protein subtypes and engaging other signaling pathways like the β-arrestin pathway.[9][10][11][12] Relamorelin, as an agonist, leverages these pathways to exert its effects.

-

Gαq/11 Pathway (Primary Pathway for Motility): The most well-characterized pathway for ghrelin and its agonists involves the activation of the Gαq/11 family of G proteins.[10][12] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][13] The resulting increase in cytosolic Ca2+ is a key event that leads to the contraction of smooth muscle cells in the gastrointestinal tract, thereby promoting motility.[7]

-

Other G-Protein Pathways: The GHSR can also couple to other G proteins, including Gαi/o and Gα12/13, depending on the cellular context.[9][10]

-

Gαi/o Pathway: Activation of this pathway can lead to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently the protein kinase B (Akt) signaling cascade.[10]

-

Gα12/13 Pathway: This pathway can lead to the activation of RhoA kinase, which is also involved in the regulation of smooth muscle contraction.[9]

-

-

β-Arrestin Pathway: Following agonist binding and G protein activation, the GHSR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins.[12] While β-arrestins are classically known for mediating receptor desensitization and internalization, they can also act as independent signal transducers, activating pathways such as the ERK and AKT cascades.[10][12]

Quantitative Data: Relamorelin vs. Ghrelin

The enhanced efficacy of Relamorelin can be quantified by its binding affinity (Ki) and functional potency (EC50) in comparison to native human ghrelin.

| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value (nM) | Fold Difference (vs. Ghrelin) |

| Relamorelin | Human GHSR1a | CHO-K1 | Radioligand Binding | Ki | 0.42 ± 0.06 | ~3x higher affinity |

| Human Ghrelin | Human GHSR1a | CHO-K1 | Radioligand Binding | Ki | 1.22 ± 0.17 | - |

| Relamorelin | Human GHSR1a | CHO-K1 | Calcium Mobilization | EC50 | 0.71 ± 0.09 | ~6x more potent |

| Human Ghrelin | Human GHSR1a | CHO-K1 | Calcium Mobilization | EC50 | 4.2 ± 1.2 | - |

| Data sourced from in vitro studies on Chinese Hamster Ovary (CHO-K1) cells expressing the recombinant human GHSR1a receptor.[7] |

Experimental Protocols

1. Competitive Radioligand Binding Assay (for Ki Determination)

This protocol outlines a method to determine the binding affinity (Ki) of Relamorelin for the GHSR1a by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from CHO-K1 cells stably expressing human GHSR1a.

-

Radioligand: [125I]-His9-Ghrelin.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).

-

Test compound: this compound at various concentrations.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and gamma counter.

Methodology:

-

Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 5-10 µg of protein per well.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [125I]-His9-Ghrelin (typically at its Kd concentration).

-

Increasing concentrations of unlabeled Relamorelin (for the competition curve) or buffer (for total binding) or excess unlabeled ghrelin (for non-specific binding).

-

Diluted cell membranes to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of Relamorelin. The IC50 (the concentration of Relamorelin that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay (for EC50 Determination)

This protocol describes a method to measure the functional potency (EC50) of Relamorelin by quantifying the increase in intracellular calcium concentration following GHSR activation.

Materials:

-

HEK293 or CHO-K1 cells stably expressing human GHSR1a.

-

Cell culture medium (e.g., DMEM/F12).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (an anion-transport inhibitor to prevent dye leakage).

-

Test compound: this compound at various concentrations.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar fluorescence plate reader.

Methodology:

-

Cell Plating: Seed the GHSR-expressing cells into the assay plates at an appropriate density and allow them to adhere and grow overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer).

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for dye uptake and de-esterification within the cells.

-

Assay Procedure:

-

Place the cell plate and a compound plate (containing serial dilutions of Relamorelin) into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence of each well.

-

The instrument then automatically adds the Relamorelin solution from the compound plate to the cell plate.

-

Immediately and continuously, the instrument measures the change in fluorescence over time, which corresponds to the change in intracellular calcium levels.

-

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of Relamorelin. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value, which is the concentration of Relamorelin that produces 50% of the maximal response.

Visualizations

References

- 1. abmole.com [abmole.com]

- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is Relamorelin used for? [synapse.patsnap.com]

- 7. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. endocrine.org [endocrine.org]

- 12. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Relamorelin TFA: Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (TFA), also known as RM-131, is a synthetic pentapeptide ghrelin analogue that has been investigated for its potential therapeutic applications in gastrointestinal motility disorders. As a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), Relamorelin has shown promise in clinical trials for conditions such as diabetic gastroparesis and chronic constipation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Relamorelin TFA.

Chemical Structure and Properties

Relamorelin is a pentapeptide, meaning it is composed of five amino acid residues linked by peptide bonds. Its structure has been optimized for enhanced stability and potency compared to native ghrelin. The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their purification and stability.

Table 1: Chemical and Physical Properties of Relamorelin

| Property | Value |

| Molecular Formula | C43H50N8O5S |

| Molecular Weight | 790.98 g/mol |

| IUPAC Name | 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-Benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |

| Synonyms | RM-131, BIM-28131, BIM-28163 |

| Nature | Synthetic pentapeptide ghrelin analogue |

Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the chemical synthesis of peptides, where the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support.

General Experimental Protocol for Solid-Phase Peptide Synthesis of a Pentapeptide like Relamorelin

The following is a representative protocol for the synthesis of a pentapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a common strategy for SPPS.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or a similar solid support)

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Ether for precipitation

Procedure:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine solution in DMF. This exposes the free amine group for the coupling of the first amino acid.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent and then added to the resin. The reaction is allowed to proceed to completion, forming a peptide bond.

-

Washing: The resin is washed thoroughly with DMF to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence until the desired pentapeptide is assembled on the resin.

-

Final Deprotection: The Fmoc group from the N-terminal amino acid is removed.

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail containing TFA.

-

Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain the final solid product as a TFA salt.

Synthesis Workflow Diagram

Caption: General workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Signaling Pathway

Relamorelin is a potent agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] This receptor is a G-protein coupled receptor (GPCR) predominantly found in the stomach and hypothalamus.[1]

Upon binding to GHSR-1a, Relamorelin mimics the action of the endogenous ligand ghrelin, initiating a cascade of intracellular signaling events.[1] This activation leads to the stimulation of gastric motility and the release of growth hormone.[1] The pro-kinetic effects of Relamorelin are particularly beneficial in conditions like gastroparesis, where gastric emptying is delayed.[1]

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Relamorelin via the GHSR-1a receptor.

Pharmacological Data

Relamorelin exhibits a higher binding affinity and potency for the GHSR-1a compared to native ghrelin, which contributes to its enhanced therapeutic effects.

Table 2: In Vitro Pharmacological Profile of Relamorelin

| Parameter | Relamorelin | Native Ghrelin | Reference |

| Binding Affinity (Ki) | 0.42 nM | 1.22 nM | [2] |

| Potency (EC50) for Receptor Activation | 0.71 nM | 4.2 nM | [2] |

Clinical Efficacy in Diabetic Gastroparesis

Clinical trials have demonstrated the efficacy of Relamorelin in improving symptoms of diabetic gastroparesis.

Table 3: Summary of a Phase 2b Clinical Trial of Relamorelin in Diabetic Gastroparesis

| Endpoint | Relamorelin (10 mcg twice daily) | Placebo | p-value | Reference |

| Change from baseline in vomiting frequency | Statistically significant improvement | - | <0.05 | [3] |

| Change from baseline in gastric emptying | Statistically significant improvement | - | <0.05 | [3] |

| Improvement in other gastroparesis symptoms (nausea, abdominal pain, bloating) | Statistically significant improvement in a pre-specified subgroup | - | <0.05 | [3] |

Conclusion

This compound is a promising synthetic pentapeptide ghrelin analogue with a well-defined chemical structure and mechanism of action. Its synthesis is achieved through established solid-phase peptide synthesis methodologies. By potently activating the ghrelin receptor, Relamorelin stimulates gastrointestinal motility, offering a potential therapeutic option for patients with debilitating conditions like diabetic gastroparesis. Further clinical development will continue to elucidate its full therapeutic potential and safety profile.

References

Relamorelin TFA: A Technical Guide to a Selective Ghrelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] With enhanced plasma stability and a longer half-life compared to native ghrelin, Relamorelin has been a subject of significant interest for its prokinetic effects on gastrointestinal (GI) motility.[3][4] This technical guide provides a comprehensive overview of Relamorelin TFA, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a review of its clinical evaluation, primarily in the context of diabetic gastroparesis.

Introduction

Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the GHSR and plays a crucial role in regulating appetite, energy homeostasis, and gastrointestinal motility.[4][5] However, its therapeutic potential is limited by a short plasma half-life.[6] Relamorelin was developed as a more stable and potent ghrelin mimetic, making it a promising therapeutic candidate for GI motility disorders.[1][3] This document will delve into the technical aspects of this compound, providing a resource for researchers and professionals in drug development.

Mechanism of Action and Signaling Pathway

Relamorelin exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor (GPCR).[5] Upon activation, the GHSR initiates a cascade of intracellular signaling events. The primary signaling pathway involves the Gαq subunit of the G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various downstream effectors that ultimately modulate cellular responses, including smooth muscle contraction in the GI tract.

Quantitative Data

Relamorelin exhibits superior binding affinity and potency for the GHSR-1a compared to native ghrelin. The following tables summarize the key quantitative data from in vitro and in vivo studies, as well as pharmacokinetic parameters and clinical efficacy in diabetic gastroparesis.

Table 1: In Vitro Receptor Binding and Potency

| Ligand | Receptor | Binding Affinity (Ki) | Potency (EC50) - Calcium Mobilization | Reference |

| This compound | Human GHSR-1a | 0.42 nM | 0.71 nM | [6] |

| Native Ghrelin | Human GHSR-1a | 1.22 nM | 4.2 nM | [6] |

Table 2: Pharmacokinetic Properties of Relamorelin

| Parameter | Value | Species | Study Notes | Reference |

| Administration Route | Subcutaneous Injection | Human | Investigated in Phase 2 and 3 clinical trials. | [7] |

| Terminal Half-life | ~4.5 hours | Human | At higher doses, the terminal half-life can extend to 19.4 hours. | [4][7] |

| Time to Peak Plasma (Tmax) | 0.74 hours (median) | Human | --- | [6] |

| Metabolism | No detectable metabolism | Human | In vitro studies using human microsomes and hepatocytes. | [6][7] |

| Excretion | ~8% in urine | Human | --- | [6][7] |

| Plasma Protein Binding | 83% - 96% | Human, Rat, Dog | In vitro assessment. | [6] |

Table 3: Efficacy of Relamorelin in Phase 2b Trial for Diabetic Gastroparesis (NCT02357420)

| Dose Regimen (subcutaneous, twice daily) | Change in Gastric Emptying (GE) T1/2 from Baseline | Reduction in Vomiting Frequency from Baseline | Reduction in Composite Symptom Score (Nausea, Pain, Bloating, Fullness) | Reference |

| Placebo | - | - | - | [8] |

| 10 µg | Significant acceleration (P < .05) | Not significant vs. placebo | Significant reduction (P < .05) | [8] |

| 30 µg | Significant acceleration (P < .05) | Not significant vs. placebo | Significant reduction (P < .05) | [8] |

| 100 µg | Acceleration (P = .051) | Not significant vs. placebo | Significant reduction (P < .05) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Relamorelin.

Receptor Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Relamorelin for the GHSR-1a by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of Relamorelin for the GHSR-1a.

-

Materials:

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of radiolabeled ghrelin and varying concentrations of unlabeled Relamorelin.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through the glass fiber filter plates. The receptor-bound radioligand is retained on the filter.[9]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of Relamorelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the potency of Relamorelin by quantifying the increase in intracellular calcium following GHSR-1a activation.

-

Objective: To determine the potency (EC50) of Relamorelin in activating the GHSR-1a.

-

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human GHSR-1a.[6][10]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2-AM or FLIPR Calcium 3/4 Assay dye).[10][11]

-

This compound at various concentrations.

-

Assay buffer (e.g., Krebs buffer or Hank's balanced salt solution with HEPES).[5][10]

-

Fluorometric imaging plate reader (e.g., FlexStation).[10][11]

-

-

Procedure:

-

Plate the cells in black-sided, clear-bottom 96-well plates and allow them to adhere overnight.[10]

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorometric imaging plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of Relamorelin to the wells.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The concentration of Relamorelin that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence change against the log of the agonist concentration.

-

Phase 2b Clinical Trial Protocol for Diabetic Gastroparesis (Adapted from NCT02357420)

This protocol outlines the design of a clinical trial to evaluate the efficacy and safety of Relamorelin in patients with diabetic gastroparesis.

-

Objective: To assess the effect of multiple dose regimens of Relamorelin on vomiting episodes, gastric emptying, and other symptoms of gastroparesis in patients with type 1 and type 2 diabetes.[12][13]

-

Study Design: Randomized, double-blind, placebo-controlled, multi-center study.[8][14]

-

Patient Population: Patients with type 1 or type 2 diabetes, moderate to severe gastroparesis symptoms, and delayed gastric emptying confirmed by a baseline test.[8]

-

Intervention:

-

Key Assessments:

-

Primary Endpoint: Change from baseline in vomiting frequency.[8]

-

Secondary Endpoints:

-

Change in gastric emptying half-time (T1/2), measured by a 13C-Spirulina Gastric Emptying Breath Test (GEBT).[7][8]

-

Change in a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.[8]

-

Safety and tolerability assessments, including adverse event monitoring and laboratory tests.[8]

-

-

-

¹³C-Spirulina Gastric Emptying Breath Test (GEBT) Methodology:

-

Patients consume a standardized meal (e.g., scrambled eggs) containing ¹³C-Spirulina.

-

Breath samples are collected at baseline and at regular intervals after the meal.

-

The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry.

-

The rate of ¹³CO₂ excretion is proportional to the rate of gastric emptying of the ¹³C-labeled meal.

-

The data is used to calculate the gastric emptying half-time (T1/2).[7]

-

Conclusion

This compound is a potent and selective ghrelin receptor agonist with a favorable pharmacokinetic profile compared to native ghrelin.[3] In vitro studies have demonstrated its high affinity and potency, and clinical trials have shown its potential to improve symptoms and accelerate gastric emptying in patients with diabetic gastroparesis.[2][8] The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic applications of Relamorelin and other ghrelin analogues. Continued investigation, including ongoing Phase 3 trials, will further elucidate the clinical utility and safety profile of this promising agent for the treatment of gastrointestinal motility disorders.[5][15]

References

- 1. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Receptor Affinity and Functional Profile of Relamorelin TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). This technical guide provides a comprehensive overview of the in vitro studies defining the receptor affinity and functional profile of Relamorelin trifluoroacetate (TFA). The document details the quantitative binding characteristics, functional potency, and the primary signaling cascades initiated by the activation of the GHSR1a receptor by Relamorelin. Methodologies for key experiments are provided to facilitate replication and further investigation.

Quantitative Receptor Affinity and Potency

Relamorelin TFA demonstrates a high affinity and potent agonist activity at the human ghrelin receptor (GHSR1a). In vitro studies, conducted in Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHSR1a, have quantified its binding affinity (Ki) and functional potency (EC50) in comparison to the endogenous ligand, human ghrelin.[1]

Table 1: Receptor Binding Affinity (Ki) of this compound and Human Ghrelin at GHSR1a

| Compound | Ki (nM) | Cell Line | Notes |

| This compound | 0.42 ± 0.06 | CHO-K1 expressing hGHSR1a | Approximately 3-fold greater affinity than human ghrelin.[1][2] |

| Human Ghrelin | 1.22 ± 0.17 | CHO-K1 expressing hGHSR1a | Endogenous ligand for GHSR1a.[1] |

Table 2: Functional Potency (EC50) of this compound and Human Ghrelin at GHSR1a

| Compound | EC50 (nM) | Assay Type | Cell Line | Notes |

| This compound | 0.71 ± 0.09 | Intracellular Calcium Mobilization | CHO-K1 expressing hGHSR1a | Approximately 6-fold more potent than human ghrelin.[1] |

| Human Ghrelin | 4.2 ± 1.2 | Intracellular Calcium Mobilization | CHO-K1 expressing hGHSR1a |

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the GHSR1a receptor through competitive displacement of a radiolabeled ligand.

a. Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human GHSR1a receptor.

-

Radioligand: A suitable radiolabeled ghrelin receptor ligand, such as [125I]-His-Ghrelin.

-

Test Compound: this compound.

-

Unlabeled Competitor: Unlabeled human ghrelin for determining non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter.

b. Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing hGHSR1a in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the radioligand (near its Kd value), and varying concentrations of the test compound (this compound).

-

Total and Non-Specific Binding: For total binding, wells contain only membranes and radioligand. For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled ghrelin).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1. Workflow for Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay for EC50 Determination

This protocol describes a method to measure the functional potency (EC50) of an agonist like this compound by quantifying the increase in intracellular calcium concentration upon receptor activation.

a. Materials:

-

Cell Line: CHO-K1 cells stably expressing the human GHSR1a receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With appropriate excitation and emission filters.

b. Procedure:

-

Cell Plating: Seed the CHO-K1-hGHSR1a cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

-

Fluorescence Measurement: Place the cell plate in a fluorescence plate reader. Record a baseline fluorescence reading. Then, add the different concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time. The excitation and emission wavelengths will depend on the dye used (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Figure 2. Workflow for Intracellular Calcium Mobilization Assay.

Signaling Pathways of GHSR1a Activation

The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like Relamorelin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Canonical Gαq/11 Signaling Pathway

The primary and most well-characterized signaling pathway for GHSR1a involves the activation of the Gq/11 family of G proteins.[3][4] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The resulting increase in intracellular calcium is a key event in many of the physiological responses mediated by GHSR1a activation. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[2]

Figure 3. Canonical Gαq/11 Signaling Pathway of GHSR1a.

Potential β-Arrestin Signaling

In addition to G protein-dependent signaling, many GPCRs, including potentially GHSR1a, can signal through β-arrestin pathways.[5] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3][5] This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades by acting as a scaffold for various kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway.[5][6] The extent to which this compound engages β-arrestin signaling pathways is an area for further investigation.

Figure 4. Potential β-Arrestin Signaling Pathway of GHSR1a.

Receptor Selectivity

Based on available literature, in vitro studies have primarily focused on the interaction of this compound with the GHSR1a receptor. A comprehensive selectivity profile of this compound against a broad panel of other GPCRs and non-related receptors is not widely published. Such studies would be crucial to fully characterize its pharmacological profile and predict potential off-target effects.

Conclusion

In vitro studies confirm that this compound is a potent, high-affinity agonist of the ghrelin receptor, GHSR1a. Its mechanism of action is primarily mediated through the activation of the Gαq/11 signaling pathway, leading to an increase in intracellular calcium. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of gastroenterology and drug development, facilitating a deeper understanding of Relamorelin's pharmacology and guiding future research.

References

- 1. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]

The Role of Relamorelin TFA in Stimulating Growth Hormone Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analog that functions as a potent and selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1][2][3] While primarily investigated for its prokinetic effects on gastrointestinal motility for conditions such as diabetic gastroparesis and chronic constipation, its mechanism of action inherently involves the stimulation of growth hormone (GH) release.[2][4][5] This technical guide provides an in-depth analysis of relamorelin's role in this physiological process, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways. Relamorelin exhibits enhanced plasma stability and a longer half-life compared to native ghrelin, making it a subject of significant interest in endocrinological and metabolic research.[1][6]

Core Mechanism of Action

Relamorelin exerts its effects by mimicking the action of endogenous ghrelin.[4] It binds to and activates the GHSR-1a, a G protein-coupled receptor predominantly located in the anterior pituitary gland and the hypothalamus.[4][7] This interaction initiates a signaling cascade that culminates in the synthesis and secretion of growth hormone from somatotroph cells in the pituitary.

Relamorelin demonstrates a high affinity and potency for the GHSR-1a. In vitro studies using CHO-K1 cells expressing the human recombinant GHS-1a receptor have shown that relamorelin binds with a Ki of 0.42 ± 0.06 nM, which is approximately three-fold greater potency than human ghrelin (Ki of 1.22 ± 0.17 nM).[1] Furthermore, it is about six-fold more potent than human ghrelin in activating the receptor and inducing downstream intracellular calcium mobilization, with an EC50 of 0.71 ± 0.09 nM compared to ghrelin's EC50 of 4.2 ± 1.2 nM.[1]

Signaling Pathway for Growth Hormone Release

The binding of relamorelin to the GHSR-1a on pituitary somatotrophs triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the Gαq subunit of the G protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), promotes the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the exocytosis of growth hormone.

Quantitative Data on Growth Hormone Release

Relamorelin has been shown to stimulate growth hormone release in both preclinical and clinical settings. The following tables summarize the available quantitative data.

Table 1: Preclinical Data on Relamorelin-Induced Growth Hormone Release

| Species | Dose | Route of Administration | Peak GH Concentration | Comparator | Reference |

| Rat | 50 nmol/kg | Intravenous (i.v.) | ~3000 ng/mL | Comparable to human ghrelin at the same dose | [1] |

Table 2: Clinical Data on Relamorelin-Induced Hormone Release

| Study Population | Dose(s) | Route of Administration | Observed Effect on Hormone Levels | Notes | Reference(s) |

| Healthy Volunteers | 3 to 2400 μg (single ascending dose) | Subcutaneous (s.c.) | Increased GH levels | Part of a pharmacodynamic evaluation | [1] |

| Humans | Not specified | Not specified | Increases plasma growth hormone, prolactin, and cortisol levels | General statement on pharmacodynamics | [3][8] |

| Adults with Diabetic Gastroparesis | 10, 30, 100 μg (twice daily for 12 weeks) | Subcutaneous (s.c.) | Modest stimulation of pituitary GH release, which attenuated rapidly, returning to normal after 2 weeks of treatment. | Focus on long-term effects and attenuation | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of typical experimental protocols used to assess the effect of relamorelin on growth hormone release.

Preclinical In Vivo Assessment in Rats

Objective: To determine the effect of relamorelin on growth hormone secretion in a conscious, freely moving rat model.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used. The animals are housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Preparation: A chronic indwelling cannula is surgically implanted into the jugular vein of the rats under anesthesia to allow for stress-free blood sampling and compound administration. The animals are allowed to recover for a sufficient period post-surgery.

-

Experimental Procedure:

-

On the day of the experiment, the rats are placed in individual cages and the venous cannula is connected to a sampling line.

-

A baseline blood sample is collected.

-

Relamorelin (e.g., 50 nmol/kg) or a vehicle control is administered intravenously through the cannula.

-

Blood samples are collected at regular intervals (e.g., 5, 10, 15, 30, 60, and 120 minutes) post-administration.

-

-

Hormone Analysis: Plasma is separated from the blood samples by centrifugation. Growth hormone concentrations in the plasma are quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The peak GH concentration and the area under the curve (AUC) for GH levels are calculated and compared between the relamorelin-treated and control groups using appropriate statistical methods.

Human Clinical Trial Protocol (Phase I/IIa)

Objective: To evaluate the pharmacodynamics, safety, and tolerability of single ascending doses of relamorelin in healthy human volunteers.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose design is typically employed.

-

Participant Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Study Conduct:

-

Participants are admitted to a clinical research unit.

-

An intravenous catheter is placed for blood sampling.

-

After an overnight fast, a baseline blood sample is drawn.

-

A single subcutaneous dose of relamorelin or placebo is administered.

-

Blood samples for pharmacokinetic and pharmacodynamic (GH levels) analysis are collected at predefined time points before and after dosing.

-

-

Hormone Measurement: Serum or plasma GH concentrations are determined using a validated immunoassay.

-

Safety Monitoring: Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Data Analysis: Pharmacodynamic parameters for GH (e.g., maximum concentration and time to maximum concentration) are summarized by dose level and compared between active treatment and placebo groups.

Logical Relationship of Relamorelin's Action on GH Release

The following diagram illustrates the logical progression from the administration of relamorelin to the physiological response of increased growth hormone levels.

Conclusion

This compound is a potent ghrelin agonist that effectively stimulates the release of growth hormone through the activation of the GHSR-1a receptor and subsequent intracellular signaling pathways.[1][2] Preclinical and clinical data confirm its ability to transiently increase plasma GH levels.[1][3][9] While the therapeutic focus for relamorelin has been on its gastroprokinetic properties, its effects on the growth hormone axis are a fundamental aspect of its pharmacology. Understanding these mechanisms is critical for a comprehensive assessment of its therapeutic potential and safety profile in various clinical applications. Further research may continue to elucidate the long-term effects and potential therapeutic uses of its growth hormone-releasing properties.

References

- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relamorelin - Wikipedia [en.wikipedia.org]

- 4. What is Relamorelin used for? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

Relamorelin TFA: A Potential Therapeutic Avenue in Cachexia and Dysmobility Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cachexia, a multifactorial syndrome characterized by severe body weight loss, muscle wasting (sarcopenia), and anorexia, is a debilitating condition associated with chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), and heart failure. The accompanying decline in physical function, or dysmobility, significantly impacts patients' quality of life and prognosis. Current therapeutic options are limited, highlighting the urgent need for novel anabolic and orexigenic agents. Relamorelin TFA, a potent, selective agonist of the ghrelin receptor (GHSR-1a), has demonstrated prokinetic effects in clinical trials for gastrointestinal disorders. Given that ghrelin is a key regulator of appetite, energy balance, and anabolism, this compound presents a compelling candidate for investigation in the context of cachexia and dysmobility. This technical guide provides a comprehensive overview of the rationale for using this compound in this indication, summarizing preclinical and clinical findings of ghrelin agonists, detailing relevant experimental protocols, and outlining the key signaling pathways involved.

Introduction: The Unmet Need in Cachexia and Dysmobility

Cachexia is a complex metabolic syndrome driven by a combination of reduced food intake and a systemic inflammatory response that leads to accelerated catabolism of skeletal muscle and adipose tissue.[1] This results in significant weight loss, fatigue, and a decline in physical function, ultimately contributing to increased morbidity and mortality.[2] Dysmobility in cachectic patients is a direct consequence of muscle wasting and weakness, leading to a reduced ability to perform daily activities and an increased risk of falls and fractures.

The pathophysiology of cachexia involves a network of pro-inflammatory cytokines, tumor-derived factors, and neuroendocrine alterations that disrupt the normal balance between anabolic and catabolic processes.[1] A key player in this intricate system is the hormone ghrelin.

Mechanism of Action: The Ghrelin Receptor and its Downstream Effects

Relamorelin is a synthetic pentapeptide ghrelin analog that acts as a potent agonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a).[3] The GHSR-1a is a G-protein coupled receptor primarily expressed in the hypothalamus and pituitary gland, but also found in other tissues, including the gastrointestinal tract and skeletal muscle.[4]

Activation of the GHSR-1a by Relamorelin is expected to mimic the multifaceted physiological effects of endogenous ghrelin, which include:

-

Stimulation of Growth Hormone (GH) Secretion: Binding of Relamorelin to the GHSR-1a in the pituitary and hypothalamus triggers the release of GH.[5] GH, in turn, stimulates the liver to produce Insulin-like Growth Factor-1 (IGF-1), a potent anabolic hormone that promotes muscle protein synthesis and inhibits muscle breakdown.[6]

-

Orexigenic Effects: Ghrelin is famously known as the "hunger hormone." By acting on the arcuate nucleus of the hypothalamus, it stimulates appetite and increases food intake, helping to counteract the anorexia associated with cachexia.[4]

-

Anti-inflammatory Properties: Ghrelin has been shown to possess anti-inflammatory effects, which may help to mitigate the chronic inflammation that drives muscle catabolism in cachexia.[4]

-

Direct Effects on Skeletal Muscle: Emerging evidence suggests that ghrelin may also have direct anabolic and anti-atrophic effects on skeletal muscle, independent of the GH/IGF-1 axis.[7]

Signaling Pathways

The binding of Relamorelin to the GHSR-1a initiates a cascade of intracellular signaling events. The primary pathways involved are the Gαq/11 and Gαi/o pathways.

Preclinical and Clinical Evidence for Ghrelin Agonists in Cachexia

While specific data on this compound in cachexia and dysmobility is limited, a substantial body of evidence from studies on other ghrelin agonists, most notably Anamorelin, provides a strong rationale for its investigation.

Preclinical Data

Preclinical studies in various rodent models of cachexia have demonstrated the potential of ghrelin agonists to ameliorate key features of the syndrome.

| Ghrelin Agonist | Animal Model | Key Findings | Reference |

| Ghrelin | Yoshida sarcoma-bearing rats | Increased food intake and body weight.[8] | |

| Anamorelin | Lewis lung carcinoma mice | Increased food intake and body weight.[9] | |

| HM01 | Colon-26 adenocarcinoma mice | Attenuated body weight loss, increased food intake, and preserved muscle mass.[10] |

Clinical Data

Clinical trials with Anamorelin in patients with cancer-related cachexia have provided proof-of-concept for the therapeutic potential of ghrelin agonists in this setting.

| Clinical Trial | Phase | Patient Population | Key Efficacy Endpoints & Results | Reference |

| ROMANA 1 & 2 | III | Non-small cell lung cancer with cachexia | Lean Body Mass: Significant increase vs. placebo.[11] Body Weight: Significant increase vs. placebo.[11] Handgrip Strength: No significant improvement vs. placebo.[11] | |

| Phase II Study | II | Cancer cachexia (various tumors) | Lean Body Mass: Significant increase vs. placebo.[7] Body Weight: Significant increase vs. placebo.[7] Appetite: Significant improvement vs. placebo.[7] |

Experimental Protocols for Preclinical Evaluation

To assess the potential of this compound in cachexia and dysmobility, a series of well-defined preclinical experiments are necessary. The following protocols are based on established methodologies in the field.

Animal Model of Cancer Cachexia (C26 Carcinoma Model)

The Colon-26 (C26) adenocarcinoma model in mice is a widely used and well-characterized model of cancer cachexia that recapitulates many of the key features of the human syndrome.[9]

Protocol:

-

Cell Culture: C26 adenocarcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Animal Inoculation: A suspension of C26 cells (typically 1 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of BALB/c mice.

-

Monitoring: Mice are monitored daily for tumor growth, body weight, and food intake. Cachexia typically develops within 14-21 days, characterized by a significant loss of body weight and muscle mass.

-

Treatment: Once cachexia is established, mice are treated with this compound (subcutaneous injection or osmotic minipump) or vehicle control.

-

Outcome Measures: Key outcome measures include changes in body weight, lean body mass (assessed by DEXA or tissue dissection), food intake, and tumor volume.

Assessment of Dysmobility

4.2.1. Grip Strength Test

The grip strength test is a non-invasive method to assess forelimb and hindlimb muscle strength in rodents.[12]

Protocol:

-

Apparatus: A grip strength meter with a wire grid or bar is used.

-

Procedure: The mouse is held by the tail and lowered towards the grid, allowing its forepaws to grasp the grid. The mouse is then gently pulled backward in a horizontal plane until it releases its grip. The peak force exerted by the mouse is recorded. The procedure is repeated for a set number of trials.

4.2.2. Open Field Test

The open field test is used to assess general locomotor activity and exploratory behavior, which can be impaired in cachectic animals.[6]

Protocol:

-

Apparatus: An open field arena (a square box with high walls) is used, often equipped with an automated tracking system.

-

Procedure: The mouse is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes).

-

Parameters Measured: The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Future Directions and Conclusion

This compound, with its potent ghrelin receptor agonist activity, holds significant promise as a therapeutic agent for the treatment of cachexia and dysmobility. While direct evidence in this indication is currently limited, the wealth of positive data from studies on other ghrelin agonists, such as Anamorelin, provides a strong scientific rationale for its investigation.

Future research should focus on:

-

Preclinical studies to evaluate the efficacy of this compound in well-established animal models of cachexia, assessing its impact on lean body mass, muscle function, and food intake.

-

Translational studies to identify biomarkers that can predict response to this compound treatment.

-

Clinical trials in patient populations with cachexia from various underlying diseases to determine the safety and efficacy of this compound in a clinical setting.

References

- 1. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 7. Anamorelin in the Management of Cancer Cachexia: Clinical Efficacy, Challenges, and Future Directions | Anticancer Research [ar.iiarjournals.org]

- 8. Open field test for mice [protocols.io]

- 9. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]

Methodological & Application

Application Notes and Protocol for Dissolving Relamorelin TFA for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide analog of ghrelin that acts as a selective agonist for the growth hormone secretagogue receptor (GHSR). It has demonstrated prokinetic effects on gastrointestinal motility and is being investigated for therapeutic applications in conditions such as diabetic gastroparesis and chronic constipation. For in vivo studies, proper dissolution and formulation of Relamorelin trifluoroacetate (TFA) salt are critical to ensure accurate dosing, bioavailability, and to minimize potential confounding effects from the TFA counter-ion. These application notes provide a detailed protocol for the solubilization of Relamorelin TFA for in vivo research, with a primary focus on subcutaneous administration in rodent models.

Chemical and Physical Properties

Relamorelin is a synthetic pentapeptide. The trifluoroacetate (TFA) salt is a common form for synthetic peptides, resulting from the purification process using trifluoroacetic acid. While TFA aids in peptide stability and purity, it can influence experimental outcomes in biological systems.

Quantitative Data: Solubility of this compound

The solubility of this compound is a key factor in preparing formulations for in vivo administration. The following table summarizes its solubility in common solvents.

| Solvent | Solubility | Concentration (mM) | Notes |

| Water | 100 mg/mL | 110.50 mM | May require sonication for complete dissolution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 50 mg/mL | 55.25 mM | A common vehicle for subcutaneous injections. May require sonication. |

Data sourced from commercial supplier information.

Experimental Protocol: Dissolving this compound for Subcutaneous Injection

This protocol outlines the steps for preparing a this compound solution for in vivo studies, specifically for subcutaneous administration in rodents.

Materials and Equipment

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free water for injection or sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Bath sonicator

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile, low-protein-binding tips

-

0.22 µm sterile syringe filter (low protein binding, e.g., PVDF)

-

Sterile syringes and needles for administration

Standard Dissolution Protocol

This protocol is suitable for most in vivo applications where the presence of TFA at standard concentrations is not expected to interfere with the study endpoints.

-

Calculate the required amount: Determine the total volume and final concentration of the this compound solution needed for your experiment. Remember to account for the mass of the TFA salt in your calculations if you are aiming for a specific molar concentration of the active peptide.

-

Aliquot the solvent: In a sterile microcentrifuge tube, add the appropriate volume of sterile water or PBS.

-

Add this compound: Carefully add the lyophilized this compound powder to the solvent.

-

Initial Mixing: Gently vortex the solution for 10-15 seconds.

-

Sonication (if necessary): If the peptide does not fully dissolve, place the tube in a bath sonicator and sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear. Avoid excessive heating of the sample.

-

Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

-

Sterile Filtration: For subcutaneous injection, it is recommended to sterile-filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.

-

Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be aware that freeze-thaw cycles can degrade the peptide.

Protocol for TFA Removal (TFA/HCl Exchange)

For sensitive biological assays where TFA may be problematic, a salt exchange to the hydrochloride (HCl) salt is recommended.[1]

-

Initial Dissolution: Dissolve the this compound in sterile, pyrogen-free water at a concentration of 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1]

-

Incubation: Let the solution stand at room temperature for at least one minute.

-

Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a -80°C freezer) and lyophilize overnight to remove all liquid.

-

Repeat: Repeat the dissolution in the dilute HCl solution and subsequent lyophilization at least two more times to ensure complete exchange of the TFA counter-ion.

-

Final Reconstitution: After the final lyophilization, reconstitute the Relamorelin HCl in the desired sterile vehicle (e.g., PBS) for your in vivo study.

Signaling Pathway and Experimental Workflow Diagrams

Relamorelin Signaling Pathway

Caption: Relamorelin's activation of the GHSR1a receptor and downstream signaling.

Experimental Workflow for In Vivo Study

Caption: A typical workflow for an in vivo study using this compound.

Important Considerations

-

TFA Interference: Trifluoroacetic acid can have biological effects, including altering cell proliferation and other cellular processes. For sensitive assays, it is crucial to either perform a salt exchange or include a vehicle control group that receives the vehicle with a corresponding concentration of TFA.

-

Peptide Stability: Relamorelin, like other peptides, can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The volume of subcutaneous injections should be appropriate for the size of the animal to avoid discomfort and tissue damage.

-

Purity and Source: Use high-purity this compound from a reputable supplier to ensure the quality and consistency of your experimental results.

References

Application Notes and Protocols for Relamorelin TFA Administration in Gastric Emptying Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Relamorelin TFA for the assessment of gastric emptying. This document includes detailed protocols for established gastric emptying assays, a summary of quantitative data from clinical studies, and diagrams illustrating the mechanism of action and experimental workflows.

Introduction to this compound

Relamorelin is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3][4] Ghrelin, a hormone primarily produced in the stomach, plays a significant role in stimulating gastrointestinal motility.[3] Relamorelin mimics the action of endogenous ghrelin, binding to the GHSR to promote gastric emptying and improve symptoms associated with gastroparesis, a condition characterized by delayed gastric emptying.[2][3][4] Clinical trials have demonstrated the prokinetic effects of Relamorelin in patients with diabetic gastroparesis.[2][3][4]

Mechanism of Action: Relamorelin binds to and activates the GHSR, which is expressed in the gastrointestinal tract and the brain. This activation is believed to enhance gastric contractility and accelerate the transit of food from the stomach to the small intestine.

Quantitative Data Summary

The following table summarizes the effects of various doses of this compound on gastric emptying as observed in clinical trials. The primary endpoint is typically the gastric emptying half-time (T½) measured in minutes.

| Study Phase | Subject Population | Treatment Group (Dose) | N | Baseline GE T½ (min) | Change from Baseline in GE T½ (min) |

| Phase 2a | Diabetic Gastroparesis | Placebo | - | - | - |

| Relamorelin 10 µg BID | - | - | Significant Acceleration | ||

| Phase 2b | Diabetic Gastroparesis | Placebo | 104 | 127 | - |

| Relamorelin 10 µg BID | 98 | 127 | -12% | ||

| Relamorelin 30 µg BID | 109 | 129 | -12% | ||

| Relamorelin 100 µg BID | 82 | 134 | -12% (p=0.051) |

Data compiled from publicly available clinical trial information.

Experimental Protocols

Two standard methods for assessing gastric emptying in clinical trials of prokinetic agents like Relamorelin are Gastric Emptying Scintigraphy (GES) and the ¹³C-Spirulina Gastric Emptying Breath Test (GEBT).

Gastric Emptying Scintigraphy (GES) Protocol

GES is the gold standard for measuring gastric emptying. It involves the ingestion of a radiolabeled meal followed by imaging to track the rate at which the meal leaves the stomach.[5]

3.1.1. Patient Preparation

-

Fasting: Patients should fast for a minimum of 4 hours, preferably overnight, before the study.[6]

-

Medication Washout:

-

Prokinetic agents (e.g., metoclopramide, erythromycin) should be discontinued for at least 2 days prior to the test.[6][7][8][9]

-

Medications that delay gastric emptying, such as opiates and anticholinergic agents, should also be stopped for at least 2 days.[6][7][8][9]

-

A sample patient instruction sheet can be found in the consensus guidelines.[7][10]

-

-

Blood Glucose Monitoring (for diabetic patients):

-

Smoking: Patients should refrain from smoking on the morning of the test.[8]

3.1.2. This compound Administration

-

Reconstitution: this compound is typically provided as a lyophilized powder and should be reconstituted with sterile water for injection or bacteriostatic water for injection according to the manufacturer's or study protocol's instructions.

-

Dosing: Doses used in clinical trials have ranged from 10 µg to 100 µg.[3][12]

-

Administration: Administer the reconstituted this compound solution via subcutaneous injection. In clinical trials, the injection is often administered approximately 30 minutes before the test meal.[12]

3.1.3. Standardized Meal Preparation and Ingestion

-

Meal Composition: The standardized low-fat, solid meal consists of:

-

Meal Preparation:

-

Ingestion: The patient should consume the entire meal within 10 minutes.[9]

3.1.4. Image Acquisition and Analysis

-

Imaging Schedule: Acquire images at 0, 1, 2, and 4 hours after meal ingestion.[7][8][13][14]

-

Data Analysis: The primary outcome is the percentage of the radiolabeled meal remaining in the stomach at each time point. Delayed gastric emptying is defined by established normal ranges (e.g., >10% retention at 4 hours).[14]

¹³C-Spirulina Gastric Emptying Breath Test (GEBT) Protocol

The GEBT is a non-invasive method that measures the rate of gastric emptying by detecting the appearance of ¹³CO₂ in the breath after ingestion of a ¹³C-labeled meal.[15][16]

3.2.1. Patient Preparation

Patient preparation is similar to that for GES, including fasting and medication washout.

3.2.2. This compound Administration

Administer this compound subcutaneously as described in section 3.1.2, typically 30 minutes before the test meal.

3.2.3. Test Meal and Breath Sample Collection

-

Baseline Breath Sample: Collect a baseline breath sample from the patient before they consume the test meal.[17][18]

-

Test Meal: The patient consumes a standardized meal, which typically consists of a scrambled egg mix containing a specific dose of ¹³C-Spirulina, crackers, and water.[16]

-

Post-Meal Breath Samples: Collect breath samples at multiple time points after the meal is consumed. Common time points include 45, 90, 120, 150, 180, and 240 minutes.[16][17][19]

3.2.4. Sample Analysis and Data Interpretation

-

Analysis: The collected breath samples are analyzed using a gas isotope ratio mass spectrometer to determine the ratio of ¹³CO₂ to ¹²CO₂.[16][19]

-

Data Interpretation: The rate of ¹³CO₂ excretion is calculated, which correlates with the rate of gastric emptying.[15] The results are compared to a reference range to determine if gastric emptying is normal or delayed.[19]

Disclaimer: These protocols are intended for informational purposes for research and drug development professionals. All experimental procedures should be conducted in accordance with institutional guidelines, regulatory requirements, and approved clinical trial protocols. The specific details of this compound reconstitution and administration should be obtained from the manufacturer or the official study protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 8. med.emory.edu [med.emory.edu]

- 9. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. motilitysociety.org [motilitysociety.org]

- 11. Reexamining Compliance with Gastric Emptying Scintigraphy Guidelines: An Updated Analysis of the Intersocietal Accreditation Commission Database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. sercon-instruments.com [sercon-instruments.com]

- 16. uspharmacist.com [uspharmacist.com]

- 17. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive Assessment of Gastric Emptying with a Stable Isotope Breath Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cairndiagnostics.com [cairndiagnostics.com]

Measuring the Bioactivity of Relamorelin TFA: A Cell-Based Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin TFA is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR).[1][2][3] It is under investigation for prokinetic applications in gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[2][4] Relamorelin exhibits a higher affinity and potency for GHSR1a compared to the endogenous ligand, ghrelin.[1][5] The primary signaling pathway activated by GHSR upon agonist binding is the Gαq/11 pathway, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i).[6][7][8] This document provides detailed protocols for cell-based assays to quantify the activity of this compound by measuring its effect on intracellular calcium mobilization, cyclic AMP (cAMP) levels, and reporter gene activation.

Principle of the Assays

These protocols describe three distinct cell-based assays to provide a comprehensive profile of this compound's activity at the GHSR:

-

Calcium Mobilization Assay: This is the primary and most direct method to assess the Gαq-mediated signaling of this compound. It utilizes a fluorescent calcium indicator that registers the increase in intracellular calcium upon GHSR activation.[9][10][11]

-

cAMP Assay: The GHSR can also couple to Gαi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.[7] This assay measures changes in cAMP concentration to characterize the Gαi/o-mediated activity of this compound.

-

Reporter Gene Assay: This assay provides a downstream readout of receptor activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of a specific response element. For GHSR, a Serum Response Element (SRE)-luciferase reporter can be used to measure Gα12/13 pathway activation, while a Cyclic AMP Response Element (CRE)-luciferase reporter can assess signaling pathways modulated by cAMP.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and ghrelin at the human GHSR1a.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| This compound | hGHSR1a | 0.42[1][5] |

| Ghrelin | hGHSR1a | 1.12[1][5] |

Table 2: In Vitro Potency (Calcium Mobilization)

| Compound | Assay | EC50 (nM) |

| This compound | Calcium Mobilization | 0.71[1][5] |

| Ghrelin | Calcium Mobilization | 4.2[1][5] |

Signaling Pathways and Experimental Workflow